molecular formula C26H19Br2N3OS B10923274 2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10923274
M. Wt: 581.3 g/mol
InChI Key: BHHOGTFYXKYGGD-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with bromophenyl groups and a thiazole ring substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromophenyl groups.

    Formation of the thiazole ring: This involves the reaction of a thioamide with an α-haloketone.

    Coupling of the pyrazole and thiazole rings: This step typically involves a condensation reaction under acidic or basic conditions to form the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole include other heterocyclic compounds with pyrazole and thiazole rings. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrazole and thiazole rings, which may confer unique properties and applications.

Properties

Molecular Formula

C26H19Br2N3OS

Molecular Weight

581.3 g/mol

IUPAC Name

2-[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C26H19Br2N3OS/c1-16-24(18-3-9-20(27)10-4-18)30-31(25(16)19-5-11-21(28)12-6-19)26-29-23(15-33-26)17-7-13-22(32-2)14-8-17/h3-15H,1-2H3

InChI Key

BHHOGTFYXKYGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br

Origin of Product

United States

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